2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an amino group at the 2-position, a dimethylphenyl group at the 4-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions and yields aminothiophene derivatives.
Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives . This method is particularly useful for synthesizing thiophenes with various substituents.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction and Paal-Knorr synthesis are commonly employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide
- 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide
- 2-Amino-4-(2,3-dimethylphenyl)thiophene-3-carboxamide
Uniqueness
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-4-9(8(2)5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWBTXZENULKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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